

In-Depth Technical Guide: 4-Oxocyclohexanecarbonitrile (CAS No. 34916-10-4)

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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

Cat. No.: B057107

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Introduction

4-Oxocyclohexanecarbonitrile, with the CAS registry number 34916-10-4, is a bifunctional organic molecule incorporating a ketone and a nitrile group on a cyclohexane ring. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its utility has been noted in the synthesis of nicotinamides as potential inhibitors of phosphodiesterase 4D (PDE4D) and as a precursor for niacin receptor agonists, highlighting its relevance in modern drug discovery programs. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry.

Physicochemical Properties

A thorough compilation of the physicochemical properties of **4-Oxocyclohexanecarbonitrile** is essential for its handling, characterization, and application in a laboratory setting. The available data is summarized in the table below. The physical state of the compound is reported variably as a solid or an oil, suggesting that its melting point may be near ambient temperature. However, a specific melting point has not been definitively reported in the reviewed literature.

Property	Value	Source(s)
CAS Number	34916-10-4	[1]
Molecular Formula	C ₇ H ₉ NO	[1]
Molecular Weight	123.15 g/mol	[1]
Boiling Point	271 °C	[1]
Density	1.05 g/cm ³	[1]
Flash Point	118 °C	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate.	[1]
Physical Form	Reported as a solid, oil, or colorless to yellow solid or liquid.	[2]
Storage	Sealed in a dry environment at 2-8 °C.	[1] [2]

Synthesis of 4-Oxocyclohexanecarbonitrile

A detailed experimental protocol for the synthesis of **4-Oxocyclohexanecarbonitrile** from 1,4-dioxaspiro[4.5]decane-8-carbonitrile has been reported and is outlined below.[\[1\]](#)

Experimental Protocol: Hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Materials:

- 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1.2 mol, 200.6 g)
- Boric acid (1.2 mol, 72 g)
- Water (2500 mL)
- Hydrochloric acid

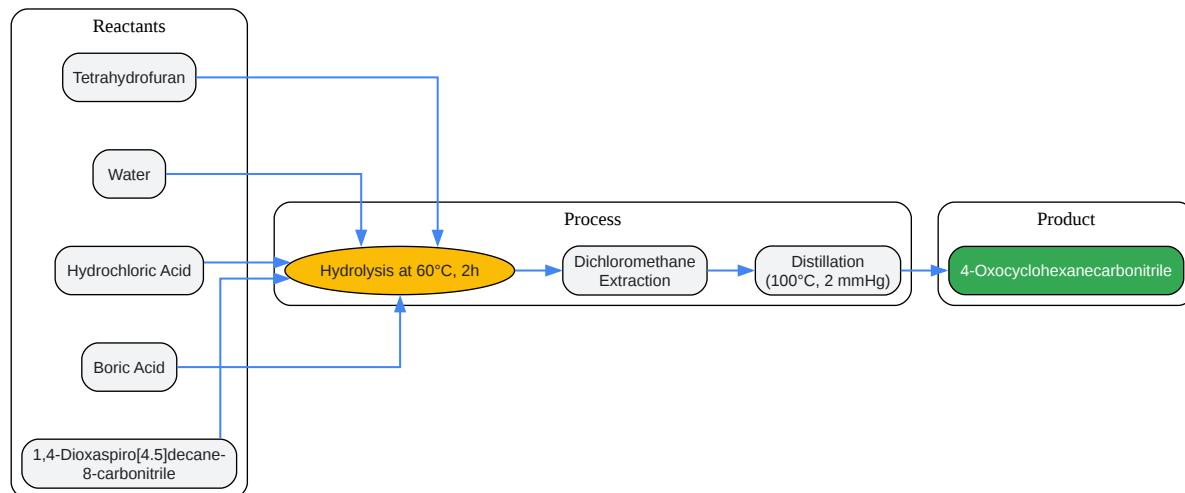
- Tetrahydrofuran (THF) (1000 mL)
- Dichloromethane (for extraction)
- 5000 mL three-necked flask
- Heating and stirring apparatus
- Distillation apparatus

Procedure:

- To a 5000 mL three-necked flask, add 1,4-dioxaspiro[4.5]decane-8-carbonitrile (200.6 g, 1.2 mol), boric acid (72 g, 1.2 mol), 2000 mL of water, and hydrochloric acid.
- Add 1000 mL of tetrahydrofuran and an additional 500 mL of water to the reaction mixture.
- Heat the mixture to 60°C and maintain for 2 hours. Monitor the reaction progress by gas chromatography (GC) until the starting material is less than 2%.
- Cool the reaction mixture to room temperature.
- Extract the product with dichloromethane. Repeat the extraction three times.
- Combine the organic layers and remove the solvent by distillation under reduced pressure.
- Purify the crude product by distillation at 100 °C and 2 mmHg to yield **4-oxocyclohexanecarbonitrile**.

This procedure reportedly yields 140.4 g of **4-oxocyclohexanecarbonitrile** with a purity of 98% (GC) and a 95% yield.[\[1\]](#)

Synthetic Workflow

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Caption: Synthetic workflow for **4-Oxocyclohexanecarbonitrile**.

Applications in Drug Development

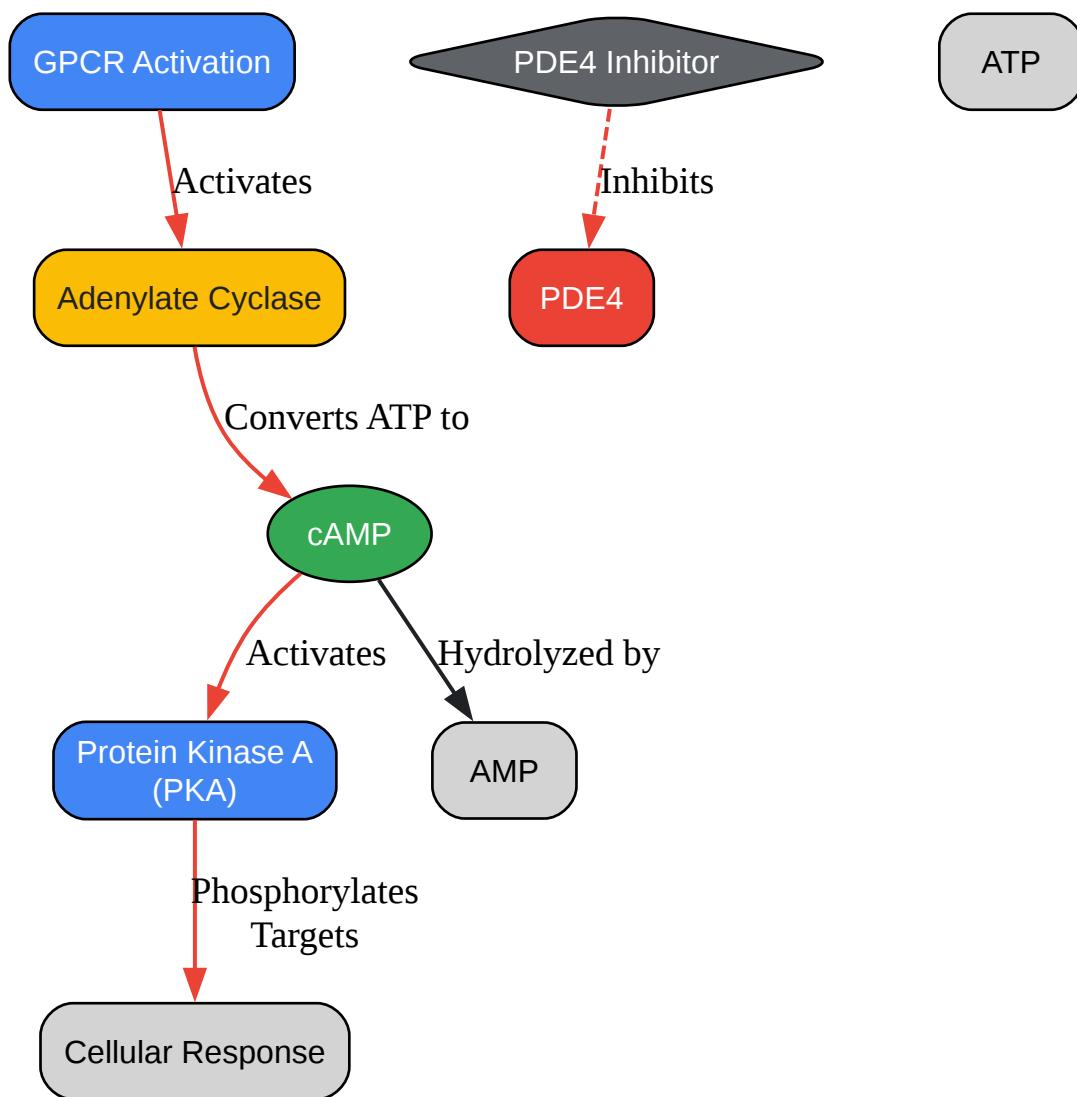
4-Oxocyclohexanecarbonitrile serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary reported uses are in the development of PDE4D inhibitors and niacin receptor agonists.

Precursor for PDE4D Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme family that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4, particularly the PDE4D subtype, has been pursued as a therapeutic strategy for a variety of conditions, including central nervous system disorders.

While specific examples detailing the conversion of **4-Oxocyclohexanecarbonitrile** to PDE4D

inhibitors are not readily available in the reviewed literature, it is cited as a starting material for the preparation of nicotinamides which are known to act as PDE4D isoenzyme inhibitors.[1] The general approach would involve the chemical modification of the ketone and/or nitrile functionalities of **4-Oxocyclohexanecarbonitrile** to construct the final inhibitor scaffold.



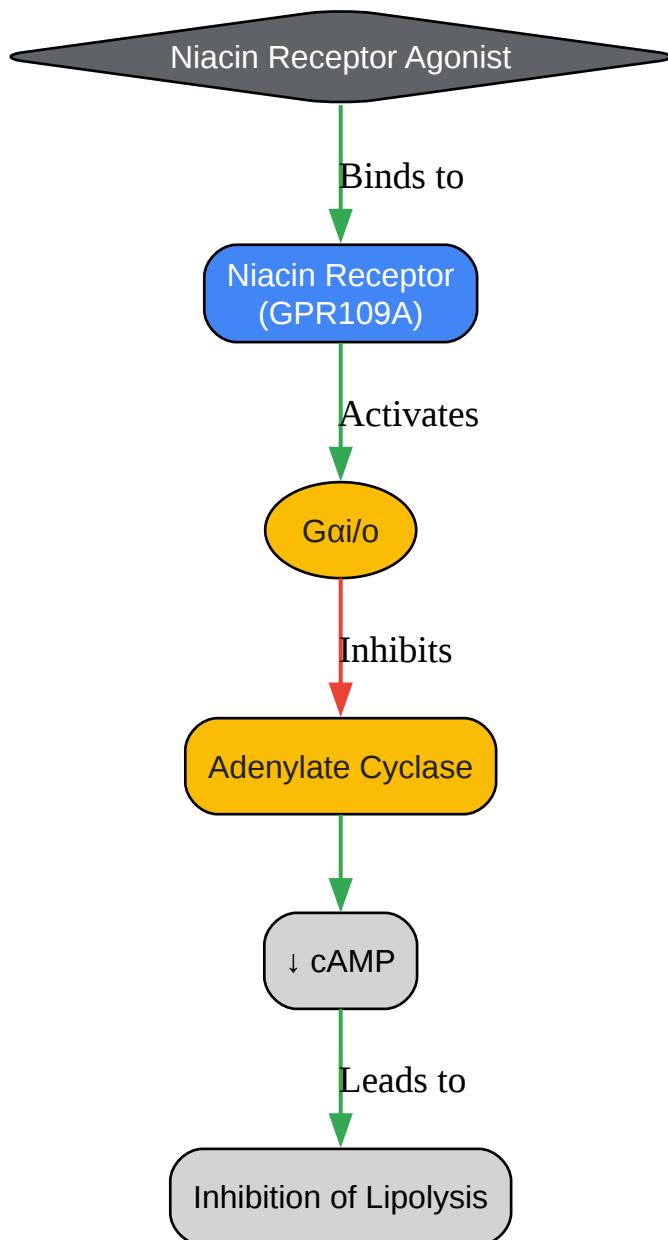
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Caption: Simplified PDE4 signaling pathway.

Precursor for Niacin Receptor Agonists

4-Oxocyclohexanecarbonitrile is also reported as a replacement for anthranilic acid in the synthesis of niacin receptor agonists.[1] The niacin receptor, also known as GPR109A, is a G protein-coupled receptor that mediates the effects of niacin (vitamin B3), including its lipid-

lowering properties. Agonists of this receptor are of interest for the treatment of dyslipidemia. The synthesis of such agonists from **4-Oxocyclohexanecarbonitrile** would likely involve transformations of the core structure to mimic the pharmacophore of niacin or other known agonists.



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Caption: Simplified niacin receptor (GPR109A) signaling pathway.

Conclusion

4-Oxocyclohexanecarbonitrile is a versatile chemical intermediate with established utility in organic synthesis. While its direct application in the synthesis of specific, named pharmaceutical agents is not extensively detailed in publicly available literature, its role as a precursor for classes of compounds targeting PDE4D and the niacin receptor is acknowledged. The provided physicochemical data and synthesis protocol offer a solid foundation for researchers and drug development professionals interested in utilizing this compound. Further research is warranted to explore the full potential of **4-Oxocyclohexanecarbonitrile** in the discovery of novel therapeutics. The lack of specific experimental data on the biological activity of compounds directly synthesized from this starting material represents a current knowledge gap and an opportunity for future investigation.

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